S-14506

Beschreibung

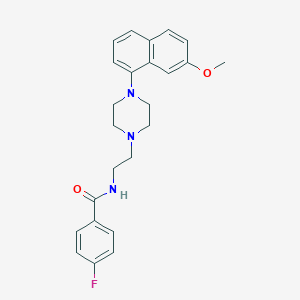

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQODYDAUKKEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043986 |

Source

|

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135722-25-7 |

Source

|

| Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-14506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-14506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-14506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of S-14506, a potent and selective 5-HT1A receptor agonist. The information presented herein is curated for an audience with a strong background in pharmacology and molecular biology, aiming to provide a detailed understanding of the compound's interaction with its target and the subsequent cellular responses.

Introduction

This compound is a naphthylpiperazine derivative that has been identified as a highly potent and full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Structurally related to the inverse agonist spiperone, this compound surprisingly exhibits one of the most potent agonistic profiles at this receptor subtype, both in vitro and in vivo.[1] Its high affinity and efficacy make it a valuable tool for studying 5-HT1A receptor function and a potential lead compound for the development of therapeutics targeting serotonergic pathways involved in mood and anxiety disorders.

It is important to distinguish this compound from another research compound often cited as S-145. S-145 is a potent thromboxane (B8750289) A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist and possesses a distinct chemical structure and mechanism of action. This guide will focus exclusively on this compound, the 5-HT1A receptor agonist.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with the 5-HT1A receptor.

Table 1: Radioligand Binding Affinity of this compound for the 5-HT1A Receptor

| Preparation | Radioligand | Parameter | Value |

| Rat Hippocampal Membranes | [³H]-S-14506 | Kd (nM) | 0.79 ± 0.2[1] |

| Bmax (fmol/mg protein) | 400 ± 32[1] | ||

| CHO Cells expressing h5-HT1A | [³H]-S-14506 | Kd (nM) | 0.13 ± 0.05[1] |

| Bmax (pmol/mg protein) | 2.99 ± 0.60[1] |

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay | Preparation | Parameter | Value/Observation |

| High-affinity GTPase Assay | Fusion proteins of h5-HT1A receptors with Giα1 | Efficacy | Full agonist, equivalent to 5-HT[1] |

| Potency | Potently increased high-affinity GTPase activity[1] |

Core Mechanism of Action

This compound exerts its effects by binding to and activating the 5-HT1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The 5-HT1A receptor is coupled to inhibitory G proteins of the Gi/o family.[2]

Molecular Interaction with the 5-HT1A Receptor:

Molecular modeling studies suggest a unique binding mode for this compound. It is proposed that the molecule spans between the canonical serotonin binding site and a region known as the "arginine switch" within the DRY (Asp-Arg-Tyr) microdomain at the cytoplasmic end of the third transmembrane helix.[1] This DRY motif is highly conserved among rhodopsin-like GPCRs and is critical for the conformational changes required for G protein coupling and activation. By interacting with both the ligand-binding pocket and this crucial G protein activation domain, this compound is thought to efficiently stabilize the active conformation of the receptor, leading to its high potency and efficacy as a full agonist.[1]

G Protein Activation:

Upon binding of this compound, the 5-HT1A receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which then go on to modulate the activity of downstream effector proteins.

Downstream Signaling Pathways

The activation of Gi/o proteins by the this compound-bound 5-HT1A receptor initiates a cascade of intracellular events that ultimately alter neuronal excitability and function. The primary signaling pathways are depicted in the diagram below.

Figure 1: Downstream signaling pathways of the 5-HT1A receptor activated by this compound.

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Modulation of Ion Channels: The Gβγ dimer released upon G protein activation can directly interact with and modulate the activity of ion channels.[2] This typically involves the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. Concurrently, the Gβγ subunits can inhibit the opening of voltage-gated calcium channels, reducing calcium influx. Both of these effects contribute to a decrease in neuronal excitability.

Activation of the MAPK/ERK Pathway: In some cellular contexts, the Gβγ subunits can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is involved in the regulation of cell growth, differentiation, and synaptic plasticity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

1. Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor).

-

Radioligand with known high affinity for the 5-HT1A receptor (e.g., [³H]-8-OH-DPAT).

-

This compound at a range of concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled 5-HT1A ligand, e.g., serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the membrane preparation in the assay buffer.

-

Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.

-

For determining non-specific binding, incubate the radioligand and membrane preparation with a saturating concentration of a non-radiolabeled ligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound.

-

Materials:

-

Membrane preparations expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

This compound at a range of concentrations.

-

GDP.

-

Non-specific binding control (a high concentration of unlabeled GTPγS).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Pre-incubate the membrane preparation with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

-

Add varying concentrations of this compound to the membrane preparation.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

For determining non-specific binding, include a high concentration of unlabeled GTPγS.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

-

3. Adenylyl Cyclase (cAMP) Inhibition Assay

This assay measures the downstream effect of this compound on cAMP production.

-

Materials:

-

Whole cells expressing the 5-HT1A receptor.

-

This compound at a range of concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., based on ELISA, HTRF, or other detection technologies).

-

-

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

-

Incubate for a specific time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Figure 2: General experimental workflows for key assays.

References

S-14506: A Comprehensive Technical Guide to its Binding Affinity for the 5-HT1A Receptor

This in-depth technical guide provides a detailed overview of the binding characteristics of S-14506 for the 5-hydroxytryptamine-1A (5-HT1A) receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a focused examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a high and potent binding affinity for the 5-HT1A receptor, classifying it as a high-efficacy agonist.[1][2] The compound's affinity has been characterized in various in vitro systems, with the key quantitative data summarized in the table below.

| Parameter | Value | Species/System | Radioligand | Reference |

| pKi | 9.01 | Not Specified | Not Specified | [1] |

| Kd | 0.79 ± 0.2 nM | Rat Hippocampal Membranes | [3H]-S-14506 | [3][4] |

| Bmax | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [3H]-S-14506 | [3][4] |

| Kd | 0.13 ± 0.05 nM | Human 5-HT1A Receptors in CHO Cells | [3H]-S-14506 | [3][4] |

| Bmax | 2.99 ± 0.60 pmol/mg protein | Human 5-HT1A Receptors in CHO Cells | [3H]-S-14506 | [3][4] |

Table 1: Summary of Quantitative Binding Data for this compound at the 5-HT1A Receptor.

Experimental Protocols

The determination of the binding affinity of this compound for the 5-HT1A receptor is primarily achieved through competitive radioligand binding assays. This methodology quantifies the ability of the unlabeled test compound (this compound) to displace a known radiolabeled ligand from the receptor.

Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.

Materials and Reagents:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) or from brain tissue known to have high 5-HT1A receptor density, such as the rat hippocampus.[3][5]

-

Radioligand: A tritiated ([³H]) 5-HT1A receptor ligand. For direct binding assays, [³H]-S-14506 can be used.[3][4] For competitive binding assays, an agonist like [³H]8-OH-DPAT or an antagonist like [³H]WAY-100635 is employed.[5]

-

Test Compound: this compound (1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine).[1]

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand, such as 10 µM serotonin, to determine the level of non-specific binding.[5]

-

Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl containing divalent cations like 5 mM MgCl2, and a chelating agent like 0.1 mM EDTA, with a pH of 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay, allowing for quantification.[5]

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the 5-HT1A receptor or dissected brain tissue are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The resulting pellet is washed with fresh assay buffer and centrifuged again to remove endogenous substances.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[5]

-

-

Assay Setup:

-

The assay is typically performed in triplicate in a 96-well plate format.

-

Total Binding: Wells containing the membrane preparation and a fixed concentration of the radioligand in the assay buffer.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Wells containing the membrane preparation, the radioligand, and serial dilutions of this compound.[5]

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[5]

-

-

Filtration:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioligand.[5]

-

-

Scintillation Counting:

-

The dried filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured in counts per minute (CPM) using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

The percentage of specific binding is plotted against the logarithm of the concentration of this compound to generate a competition curve.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding, is determined from this curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

This compound-Mediated 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein.[6][7] As a full agonist, this compound activates this receptor, initiating a cascade of intracellular events.[3][4][8]

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Upon binding of this compound, the activated 5-HT1A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit proceeds to inhibit adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuron, resulting in a reduction of its firing rate.[7][9] This mechanism underlies the anxiolytic and potential antidepressant effects observed with 5-HT1A receptor agonists.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. benchchem.com [benchchem.com]

- 8. Assessment of the dependence potential of the potent high-efficacy 5-HT1A agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-14506: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506, chemically known as 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide, is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] It also exhibits antagonist properties at the dopamine (B1211576) D2 receptor. This dual activity makes it a compound of significant interest for research into anxiety, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, designed to support ongoing and future research endeavors.

Chemical Structure and Identification

This compound is a synthetic molecule belonging to the naphthylpiperazine class of compounds. Its structure is characterized by a central piperazine (B1678402) ring linking a 7-methoxynaphthalene moiety and a fluoro-substituted benzamide (B126) group via an ethyl chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide |

| CAS Number | 135722-25-7 |

| Chemical Formula | C24H26FN3O2 |

| Molar Mass | 407.489 g/mol |

| Canonical SMILES | COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 |

| InChI Key | IFMQODYDAUKKEN-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Known Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C24H27ClFN3O2 | --INVALID-LINK-- |

| Molecular Weight | 443.94 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥99% (HPLC) | --INVALID-LINK-- |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not explicitly published in a single source. However, based on the synthesis of its constituent parts, a plausible synthetic route can be inferred. The synthesis would likely involve a convergent approach, preparing the two key intermediates, 1-(7-methoxynaphthalen-1-yl)piperazine (B3346592) and N-(2-aminoethyl)-4-fluorobenzamide, separately, followed by their condensation.

Plausible Synthetic Workflow

Caption: Plausible convergent synthesis workflow for this compound.

Experimental Protocols (Inferred)

Synthesis of 1-(7-methoxynaphthalen-1-yl)piperazine (Intermediate A): This intermediate can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction between 1-bromo-7-methoxynaphthalene (B3038253) and piperazine or a protected piperazine derivative.

Synthesis of N-(2-aminoethyl)-4-fluorobenzamide (Intermediate B): This intermediate can be prepared by the acylation of ethylenediamine with 4-fluorobenzoyl chloride or by a peptide coupling reaction between 4-fluorobenzoic acid and ethylenediamine.

Final Condensation: The final step would likely involve a nucleophilic substitution or reductive amination reaction between 1-(7-methoxynaphthalen-1-yl)piperazine and a suitable derivative of N-(2-aminoethyl)-4-fluorobenzamide.

Pharmacological Properties

This compound is a high-affinity, full agonist at the 5-HT1A receptor and also acts as an antagonist at dopamine D2 receptors.

Serotonergic Activity

This compound displays high affinity and selectivity for the 5-HT1A receptor.

Table 3: Receptor Binding Affinities (pKi) of this compound

| Receptor | pKi |

| 5-HT1A | 9.0 |

| 5-HT1B | 6.6 |

| 5-HT1C | 7.5 |

| 5-HT2 | 6.6 |

| 5-HT3 | < 6.0 |

Data from PubChem.[1]

Functionally, this compound acts as a full agonist at the 5-HT1A receptor, meaning it is capable of eliciting the maximum possible response at this receptor.

Dopaminergic Activity

This compound exhibits antagonist properties at dopamine D2 receptors. In rodent models, it has been shown to antagonize the behavioral effects of dopamine agonists like apomorphine.

Signaling Pathway

As a 5-HT1A receptor agonist, this compound is expected to activate the canonical Gi/o-protein coupled signaling pathway.

Caption: Canonical 5-HT1A receptor signaling pathway activated by this compound.

In Vivo Activity

In vivo studies in rodents have suggested that this compound possesses anxiolytic-like properties.

Experimental Protocols for Anxiolytic Activity Assessment

Standard behavioral tests in mice, such as the Elevated Plus Maze and the Open Field Test, are commonly used to evaluate the anxiolytic potential of compounds.

Elevated Plus Maze (EPM) Protocol:

-

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Mice are individually placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

Parameters measured include the number of entries into and the time spent in the open and closed arms.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT) Protocol:

-

The open field is a square arena with walls.

-

Mice are placed in the center of the arena and allowed to explore freely for a defined duration.

-

Locomotor activity and exploratory behavior are tracked, often using video recording and automated software.

-

Key parameters include the distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Anxiolytic drugs typically increase the time spent in the center of the open field.

Pharmacokinetics and Toxicology

There is currently a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. A safety data sheet for this compound indicates that the toxicological properties have not been thoroughly investigated. Further research is required to establish the safety and pharmacokinetic profile of this compound.

Conclusion

This compound is a potent and selective 5-HT1A full agonist with additional dopamine D2 receptor antagonist properties. Its unique pharmacological profile makes it a valuable tool for neuropharmacological research. While its basic pharmacology is established, further studies are needed to fully characterize its physicochemical properties, develop a detailed and reproducible synthesis protocol, and determine its pharmacokinetic and toxicological profile to enable its potential translation into therapeutic applications.

References

S-14506: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) critically involved in neuromodulation. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound. Through its interaction with the 5-HT1A receptor, this compound primarily engages the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase, modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and influence over the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This document details these pathways, presents quantitative data from representative full 5-HT1A agonists to illustrate expected efficacy and potency, outlines key experimental protocols for assessing these signaling events, and provides visual diagrams to elucidate the molecular interactions and workflows.

This compound and the 5-HT1A Receptor

This compound exhibits high affinity and selectivity for the 5-HT1A receptor. Radioligand binding studies have determined its pKi value to be approximately 9.01. As a full agonist, this compound mimics the endogenous ligand serotonin (5-HT) in activating the receptor to its maximal capacity. Functional assays, such as GTPγS binding assays, have confirmed that the maximum response elicited by this compound is equivalent to that of 5-HT. This potent agonism at the 5-HT1A receptor is the primary mechanism through which this compound exerts its pharmacological effects.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Parameter | Value | Reference |

| This compound | 5-HT1A | pKi | 9.01 | [cite: ] |

Core Downstream Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events mediated by the heterotrimeric G-protein Gαi/o. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate their respective downstream effectors.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The primary and most well-characterized downstream effect of 5-HT1A receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Signaling Pathway Diagram: Adenylyl Cyclase Inhibition

Caption: this compound activates the 5-HT1A receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and reduced cAMP production.

Quantitative Data: Adenylyl Cyclase Inhibition by a Representative Full 5-HT1A Agonist (Note: Specific EC50/Emax data for this compound in this assay is not readily available in the cited literature. The following data for 5-HT is representative of a full agonist.)

| Agonist | Assay Type | Parameter | Value | Cell Line |

| 5-HT | cAMP Accumulation | EC50 | ~5 nM | CHO-K1 expressing human 5-HT1A |

| 5-HT | cAMP Accumulation | Emax | ~80-90% inhibition of forskolin-stimulated cAMP | CHO-K1 expressing human 5-HT1A |

Activation of G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels

The dissociated Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels). This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Signaling Pathway Diagram: GIRK Channel Activation

Caption: The Gβγ subunit, released upon this compound binding, activates GIRK channels, leading to potassium efflux and neuronal hyperpolarization.

Quantitative Data: GIRK Channel Activation by a Representative Full 5-HT1A Agonist (Note: Specific potency data for this compound on GIRK channels is not readily available. The following data for 5-HT is representative.)

| Agonist | Assay Type | Parameter | Value | Cell System |

| 5-HT | Whole-cell Patch Clamp | EC50 | ~30 nM | Rat Dorsal Raphe Neurons |

Modulation of the MAPK/ERK Pathway

Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is involved in regulating various cellular processes, including gene expression, cell proliferation, and differentiation. The exact mechanism of ERK activation by Gαi/o-coupled receptors is complex and can involve both Gβγ-dependent and independent pathways, often through transactivation of receptor tyrosine kinases.

Signaling Pathway Diagram: MAPK/ERK Pathway Modulation

Caption: this compound can modulate the MAPK/ERK pathway, leading to the phosphorylation of ERK and subsequent changes in gene expression.

Quantitative Data: ERK Phosphorylation by a Representative Full 5-HT1A Agonist (Note: Specific Emax data for this compound on ERK phosphorylation is not readily available. The following data for 5-HT is representative.)

| Agonist | Assay Type | Parameter | Value | Cell Line |

| 5-HT | Western Blot | Emax | Significant increase in p-ERK/total ERK ratio | HEK293 cells expressing human 5-HT1A |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

-

Competition Binding: Incubate the membranes with a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Use a suitable assay buffer, such as HBSS, supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Pre-treat cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

Workflow Diagram: cAMP Accumulation Assay

Caption: Workflow for assessing the functional activity of this compound via a cAMP accumulation assay.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity

Objective: To measure the effect of this compound on GIRK channel currents.

Methodology:

-

Cell Preparation: Use cells endogenously or heterologously expressing 5-HT1A receptors and GIRK channels (e.g., cultured hippocampal neurons or transfected HEK293 cells).

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Solutions: Use an intracellular solution with a high potassium concentration and an extracellular solution with a physiological ion composition.

-

Drug Application: Apply varying concentrations of this compound to the extracellular solution and record the resulting changes in membrane current.

-

Data Analysis: Measure the amplitude of the this compound-induced outward current at a holding potential below the potassium reversal potential. Plot the current amplitude against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.

Workflow Diagram: Whole-Cell Patch-Clamp for GIRK Activity

Caption: Workflow for measuring this compound-induced GIRK channel activation using whole-cell patch-clamp electrophysiology.

Western Blotting for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing 5-HT1A receptors and treat them with this compound for various times and at different concentrations.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK and compare the treated samples to untreated controls.

Workflow Diagram: Western Blotting for ERK Phosphorylation

Caption: Workflow for assessing this compound-induced ERK phosphorylation via Western blotting.

Conclusion

This compound is a powerful pharmacological tool for investigating the 5-HT1A receptor system. Its action as a full agonist triggers a well-defined set of downstream signaling events, primarily through the Gαi/o pathway. Understanding these pathways—adenylyl cyclase inhibition, GIRK channel activation, and MAPK/ERK pathway modulation—is crucial for elucidating the molecular basis of its physiological effects and for the development of novel therapeutics targeting the 5-HT1A receptor. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these signaling cascades, enabling a deeper understanding of the pharmacology of this compound and other 5-HT1A receptor ligands.

In Vivo Pharmacological Profile of S-14506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-14506, also known as 1-[-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine hydrochloride, is a potent and selective ligand with a dual pharmacological profile. It acts as a high-efficacy full agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at dopamine (B1211576) D2 receptors.[1] This unique combination of activities suggests its potential therapeutic application in conditions where modulation of both serotonergic and dopaminergic systems is beneficial. This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, focusing on its dopamine antagonist properties. The information is compiled from preclinical studies in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Dopamine D2 Receptor Antagonist Activity

The in vivo dopamine D2 antagonist properties of this compound have been characterized through its ability to counteract the behavioral effects of dopamine receptor agonists such as apomorphine (B128758), (+)-amphetamine, and SKF 38393 in mice and rats.[1]

Quantitative Data: Antagonism of Dopamine Agonist-Induced Behaviors

The following tables summarize the dose-dependent inhibitory effects of this compound on various dopamine-mediated behaviors.

Table 1: Effect of this compound on Apomorphine-Induced Stereotyped Behaviors in Mice

| This compound Dose (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Behavior Assessed | % Inhibition (Qualitative) |

| Dose-dependent | 0.75 | Climbing and Sniffing | Dose-dependent antagonism |

Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[1]

Table 2: Effect of this compound on (+)-Amphetamine/L-DOPA-Induced Behaviors in Mice

| This compound Dose (mg/kg, i.p.) | (+)-Amphetamine Dose (mg/kg, s.c.) | L-DOPA Dose (mg/kg, i.p.) | Benserazide (i.p.) | Behavior Assessed | % Inhibition (Qualitative) |

| Dose-dependent | 1.25 | 75 | Co-administered | Climbing and Sniffing | Dose-dependent antagonism |

Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.

Table 3: Effect of this compound on SKF 38393-Induced Grooming in Mice

| This compound Dose (mg/kg, i.p.) | SKF 38393 Dose (mg/kg, s.c.) | Behavior Assessed | Effect |

| Low doses | 1.87 | Grooming | Inhibition |

Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[2]

Table 4: Effect of this compound on Apomorphine-Induced Sniffing in Rats

| This compound Dose (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Behavior Assessed | % Inhibition (Qualitative) |

| Dose-dependent | 0.6 | Sniffing | Dose-dependent antagonism |

Data derived from Protais et al., 1994. Specific quantitative inhibition values were not available in the abstract.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Antagonism of Apomorphine-Induced Stereotyped Climbing and Sniffing in Mice

-

Animals: Male Swiss albino mice.

-

Drug Administration:

-

This compound was administered intraperitoneally (i.p.) at various doses.

-

Apomorphine was administered subcutaneously (s.c.) at a dose of 0.75 mg/kg.

-

-

Procedure:

-

Mice were pre-treated with either vehicle or varying doses of this compound.

-

Following the pre-treatment period, mice were injected with apomorphine.

-

Immediately after apomorphine administration, individual mice were placed in observation cages.

-

Stereotyped behaviors, specifically climbing and sniffing, were observed and scored by trained personnel blind to the treatment conditions. Scoring was typically performed at set intervals over a defined observation period.

-

-

Endpoint: The primary endpoint was the reduction in the intensity or frequency of stereotyped climbing and sniffing in this compound-treated mice compared to the vehicle-treated control group.

Antagonism of SKF 38393-Induced Grooming in Mice

-

Animals: Male Swiss albino mice.

-

Drug Administration:

-

This compound was administered intraperitoneally (i.p.) at various doses.

-

SKF 38393, a dopamine D1 receptor agonist, was administered subcutaneously (s.c.) at a dose of 1.87 mg/kg.[2]

-

-

Procedure:

-

Mice were pre-treated with either vehicle or varying doses of this compound.

-

Following the pre-treatment period, mice were injected with SKF 38393.

-

Mice were placed in individual observation cages.

-

Grooming behavior was recorded and quantified over a specified time period. This can be done by measuring the total time spent grooming or the frequency of grooming bouts.

-

-

Endpoint: The inhibition of SKF 38393-induced grooming by this compound was determined by comparing the grooming scores of the treated group with the vehicle control group.

Antagonism of Apomorphine-Induced Sniffing in Rats

-

Animals: Male Wistar rats.

-

Drug Administration:

-

This compound was administered intraperitoneally (i.p.) at various doses.

-

Apomorphine was administered subcutaneously (s.c.) at a dose of 0.6 mg/kg.[1]

-

-

Procedure:

-

Rats were pre-treated with either vehicle or varying doses of this compound.

-

After the pre-treatment interval, rats were injected with apomorphine.

-

Rats were then placed in individual observation cages.

-

The incidence and duration of sniffing behavior were recorded by trained observers.

-

-

Endpoint: The dose-dependent antagonism of apomorphine-induced sniffing by this compound was evaluated.

In Vivo [3H]Raclopride Binding in Rat Brain

-

Objective: To determine the in vivo occupancy of dopamine D2 receptors by this compound.

-

Radioligand: [3H]Raclopride, a selective D2 receptor antagonist.

-

Procedure:

-

Rats were administered various doses of this compound or vehicle.

-

At a specified time after this compound administration, a tracer dose of [3H]raclopride was injected intravenously.

-

After a defined period to allow for radioligand distribution and binding, the animals were euthanized.

-

The brains were rapidly removed and dissected to isolate specific regions of interest, such as the striatum (rich in D2 receptors) and cerebellum (used as a reference region with negligible D2 receptor density).

-

The amount of radioactivity in the brain regions was quantified using liquid scintillation counting.

-

-

Data Analysis: The specific binding of [3H]raclopride was calculated as the difference between the radioactivity in the striatum and the cerebellum. The percentage of D2 receptor occupancy by this compound was determined by the reduction in specific [3H]raclopride binding in the this compound-treated animals compared to the vehicle-treated controls. The dose of this compound that produces 50% receptor occupancy (ED50) can be calculated from the dose-occupancy curve. This compound was found to inhibit the in vivo binding of [3H]raclopride in the striatum and olfactory bulbs.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the in vivo effects of this compound.

Caption: Experimental workflow for assessing the dopamine D2 antagonist effects of this compound.

Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by this compound.

Conclusion

The in vivo data strongly support the characterization of this compound as a compound with significant dopamine D2 receptor antagonist properties. Its ability to dose-dependently inhibit behaviors induced by both direct and indirect dopamine agonists in various rodent models confirms its functional blockade of central D2 receptors. The provided experimental protocols offer a foundation for the replication and further investigation of these effects. The dual action of this compound as a 5-HT1A agonist and a D2 antagonist makes it a compelling candidate for further research in neuropsychiatric disorders where the interplay of serotonergic and dopaminergic systems is implicated. Further studies are warranted to fully elucidate its in vivo profile, including its anxiolytic and cardiovascular effects, and to establish a comprehensive dose-response relationship for its various pharmacological actions.

References

- 1. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grooming in the mouse is stimulated by the dopamine D1 agonist SKF 38393 and by low doses of the D1 antagonist SCH 23390, but is inhibited by dopamine D2 agonists, D2 antagonists and high doses of SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradoxical Relationship of S-14506 and Spiperone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological relationship between S-14506 and spiperone (B1681076), two structurally related compounds with markedly different functional activities at key neurotransmitter receptors. While spiperone is a well-established antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, this compound, a chemical analogue, surprisingly acts as a potent agonist at the 5-HT1A receptor. This document delves into their comparative binding affinities, details the experimental protocols for assessing their activity, and visualizes the core signaling pathways they modulate.

Core Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Ki, Kd) of this compound and spiperone for the serotonin 1A (5-HT1A) and dopamine D2 receptors. This data is crucial for understanding their receptor selectivity and potency.

| Compound | Receptor | Binding Affinity (Ki/Kd) [nM] | Notes |

| This compound | 5-HT1A | 0.79 (Kd)[1] | High-affinity agonist. |

| D2 | Displays dopamine antagonist properties[2] | ||

| Spiperone | 5-HT1A | 49 (Ki)[3] | Antagonist activity. |

| D2 | 0.06 (Ki)[3] | Potent antagonist. | |

| D3 | 0.6 (Ki)[3] | High affinity. | |

| D4 | 0.08 (Ki)[3] | High affinity. | |

| 5-HT2A | 1 (Ki)[3] | Potent antagonist. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profiles of this compound and spiperone.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, using a radiolabeled ligand such as [3H]-spiperone.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-spiperone).

-

Test compounds (this compound, spiperone) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[4]

-

Non-specific binding control (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).[4]

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane preparations on ice. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[5]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and serial dilutions of the test compound.

-

-

Initiation and Incubation: Add the radioligand solution to all wells to start the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) to allow the binding to reach equilibrium.[5]

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[5]

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor signaling.

Materials:

-

A cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293).[3]

-

Test compounds (this compound, spiperone).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).[3]

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and culture them overnight.[3]

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Assay:

-

For Agonist Testing (e.g., this compound at 5-HT1A): Incubate the cells with varying concentrations of the test compound. Since 5-HT1A receptors are typically Gi-coupled, their activation will inhibit adenylyl cyclase. Therefore, cells are often stimulated with forskolin to induce cAMP production, and the ability of the agonist to reduce this forskolin-stimulated cAMP level is measured.

-

For Antagonist Testing (e.g., spiperone): Pre-incubate the cells with varying concentrations of the antagonist for a defined period. Then, stimulate the cells with a known agonist for the receptor. The ability of the antagonist to block the agonist-induced change in cAMP levels is measured.

-

-

cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by this compound and spiperone.

5-HT1A Receptor Signaling

This compound is a potent agonist at the 5-HT1A receptor, which is primarily coupled to the inhibitory G-protein, Gi/o.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] Spiperone, conversely, acts as an antagonist, blocking the effects of endogenous serotonin or other agonists at this receptor.[7]

Caption: 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Signaling

Spiperone is a potent antagonist of the dopamine D2 receptor, which, similar to the 5-HT1A receptor, is coupled to the Gi/o protein.[7][8] Its antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase. This compound also exhibits antagonist properties at D2 receptors.[2]

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical workflow of a competitive radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

References

- 1. Evaluation of [11C]S14506 and [18F]S14506 in rat and monkey as agonist PET radioligands for brain 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Initial Characterization of S-14506

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506 is a novel, high-affinity ligand for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a unique pharmacological profile. Chemically related to the inverse agonist spiperone, this compound paradoxically functions as one of the most potent full agonists at this receptor subtype identified to date. Its discovery and subsequent characterization have provided valuable insights into the molecular mechanisms of 5-HT1A receptor activation and G-protein coupling. This technical guide provides a comprehensive overview of the initial discovery, in vitro and in vivo characterization, and the molecular interactions of this compound with the 5-HT1A receptor. Detailed experimental protocols for key assays, summarized quantitative data, and visual representations of signaling pathways and experimental workflows are presented to serve as a resource for researchers in the field of pharmacology and drug development.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of neuropsychiatric disorders, including anxiety and depression. The development of selective and potent ligands for the 5-HT1A receptor is therefore of significant interest. This compound emerged as a compound of interest due to its high affinity and unexpected full agonist activity, despite its structural similarities to known inverse agonists. This document details the foundational studies that have characterized the pharmacological and functional properties of this compound.

In Vitro Characterization

Radioligand Binding Assays

Radioligand binding assays have been instrumental in determining the affinity and binding characteristics of this compound for the 5-HT1A receptor.

Data Presentation: Binding Affinity of this compound and Reference Compounds at the 5-HT1A Receptor

| Compound | Preparation | Radioligand | K_d (nM) | B_max (fmol/mg protein or pmol/mg protein) | Reference |

| [³H]-S-14506 | Rat Hippocampal Membranes | - | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [1] |

| [³H]-8-OH-DPAT | Rat Hippocampal Membranes | - | 1.5 ± 0.5 | 303 ± 20 fmol/mg protein | [1] |

| [³H]-S-14506 | CHO Cells expressing h5-HT1A | - | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [1] |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [³H]-8-OH-DPAT or [³H]-S-14506).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a cellular response.

Data Presentation: Functional Activity of this compound at the 5-HT1A Receptor

| Assay | Preparation | Effect of this compound | E_max | Reference |

| High-affinity GTPase Assay | Fusion proteins of h5-HT1A receptors with Gαi1 | Potent increase in GTPase activity | Equivalent to 5-HT (Full Agonist) | [1] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Materials:

-

Membrane preparations expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., unlabeled GTPγS).

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Data are analyzed to determine the EC₅₀ and E_max values for G-protein activation.

-

Mandatory Visualization: GTPγS Binding Assay Workflow

Caption: Workflow of a [³⁵S]GTPγS binding assay.

In Vivo Characterization

While detailed in vivo studies in specific anxiolytic models for this compound are not extensively reported in the initial characterization literature, its potent agonist activity in vitro strongly suggests potential for in vivo effects. General protocols for assessing anxiolytic-like activity are provided below.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) at various doses via a specific route (e.g., intraperitoneal injection).

-

After a predetermined time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Experimental Protocol: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

-

Apparatus:

-

A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting the two.

-

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

Place the animal in the center of the lit compartment.

-

Allow the animal to freely explore both compartments for a defined period (e.g., 10 minutes).

-

Record the time spent in the light compartment and the number of transitions between the two compartments.

-

An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment.

-

Signaling Pathways and Molecular Interactions

Downstream Signaling of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

Mandatory Visualization: 5-HT1A Receptor Signaling Pathway

Caption: Major signaling pathways of the 5-HT1A receptor.

Molecular Modeling and Receptor Interaction

Molecular modeling studies have suggested a unique binding mode for this compound within the 5-HT1A receptor. It is postulated that this compound spans between the canonical 5-HT recognition site and the "arginine switch" within the DRY microdomain, which is critical for G-protein activation.[1] This extended binding mode may explain its high potency and efficacy as a full agonist.

Conclusion

This compound represents a significant tool compound for the study of 5-HT1A receptor pharmacology. Its discovery as a potent full agonist, despite its structural relationship to an inverse agonist, challenges conventional structure-activity relationships and highlights the complexity of ligand-receptor interactions. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the development of novel 5-HT1A receptor modulators. Further studies are warranted to fully elucidate its in vivo pharmacological profile and therapeutic potential.

References

S-14506: A Technical Guide on its Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-14506, a potent and high-efficacy 5-HT1A receptor agonist, has demonstrated significant promise as a potential anxiolytic agent in preclinical studies. This technical guide provides a comprehensive overview of the core pharmacological data, experimental validation, and mechanistic understanding of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While preclinical evidence is robust, it is important to note the current absence of publicly available clinical trial data in humans.

Introduction

Anxiety disorders represent a class of common and debilitating mental health conditions. The serotonergic system, particularly the 5-HT1A receptor, has been a key target for the development of anxiolytic therapies. This compound has emerged as a compound of interest due to its potent and full agonist activity at the 5-HT1A receptor, distinguishing it from partial agonists currently in clinical use. This document synthesizes the available preclinical data to provide an in-depth technical understanding of this compound's anxiolytic potential.

Pharmacological Profile

This compound is a potent and orally active 5-HT1A receptor agonist.[1] It also exhibits antagonist properties at dopamine (B1211576) D2 receptors.[1]

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT1A receptor. In vitro radioligand binding studies have provided the following quantitative data:

| Receptor | Ligand | Preparation | Ki (nM) | pKi | Reference |

| 5-HT1A | [³H]this compound | Rat Hippocampal Membranes | 0.79 ± 0.2 (Kd) | 9.01 | [1] |

| 5-HT2C | 7.50 | [1] | |||

| Dopamine D2 | [³H]Raclopride | Rat Striatum | (Inhibition) | [1] |

Functional Activity

This compound acts as a full agonist at the 5-HT1A receptor, with efficacy comparable to the endogenous ligand, serotonin (B10506) (5-HT).

Preclinical Efficacy in Anxiolytic Models

This compound has shown potent anxiolytic-like effects in various animal models of anxiety.

Pigeon Conflict Procedure

The pigeon conflict procedure is a well-established model for screening anxiolytic drugs. In this paradigm, this compound has demonstrated exceptional anxiolytic potential, with effects exceeding those of other 5-HT1A ligands.[1]

| Compound | Minimal Effective Dose (MED) (mg/kg) | Reference |

| This compound | Not explicitly stated, but described as "extremely potent" | [1] |

| 8-OH-DPAT | [1] | |

| (+)-Flesinoxan | [1] | |

| Buspirone | [1] | |

| BMY 7378 | [1] |

Other Animal Models

While this compound is highlighted for its efficacy in the pigeon conflict test, specific quantitative dose-response data for other common anxiolytic models such as the elevated plus-maze or the Vogel conflict test are not available in the reviewed literature.

Experimental Protocols

Pigeon Conflict Procedure

This procedure is designed to create a conflict between the motivation to obtain a reward (food) and the aversion to a punishment (electric shock).

Apparatus: An operant conditioning chamber equipped with a response key, a grain hopper for food reward, and a floor grid capable of delivering a mild electric shock.

Procedure:

-

Training: Pigeons are first trained to peck a response key for food reward on a fixed-ratio schedule.

-

Conflict Introduction: Once a stable response rate is achieved, a punishment phase is introduced. During this phase, every key peck is rewarded with food but also accompanied by a brief, mild electric shock.

-

Drug Administration: this compound or a vehicle is administered to the pigeons before the conflict session.

-

Data Collection: The number of key pecks during the conflict session is recorded. An increase in the number of punished responses is indicative of an anxiolytic effect.

References

Probing the Antidepressant Potential of S-14506: An In-Depth Technical Guide on Preclinical Animal Models

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical assessment of S-14506, a potent and selective 5-HT1A receptor full agonist, in established animal models of depression. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's antidepressant-like properties, the experimental methodologies employed in its evaluation, and the underlying neurobiological mechanisms.

Core Findings: this compound Demonstrates Potent Antidepressant-Like Activity

This compound has been shown to exhibit significant antidepressant-like effects in the forced swim test (FST) in rats. This is a primary behavioral screening model for antidepressant compounds. The key finding is the potent reduction in the duration of immobility, a behavioral marker analogous to "behavioral despair" in rodents, at very low doses.

Quantitative Analysis of this compound in the Forced Swim Test

The following table summarizes the minimal effective dose (MED) of this compound required to produce a significant antidepressant-like effect in the rat forced swim test, as compared to the well-characterized 5-HT1A agonist, 8-OH-DPAT.

| Compound | Minimal Effective Dose (MED) (mg/kg, s.c.) | Animal Model | Key Outcome | Reference |

| This compound | 0.01 | Rat Forced Swim Test | Reduction in immobility time | [1] |

| 8-OH-DPAT | 0.63 | Rat Forced Swim Test | Reduction in immobility time | [1] |

s.c. = subcutaneous administration

Mechanism of Action: Postsynaptic 5-HT1A Receptor Activation

The antidepressant-like effects of this compound are mediated through the activation of postsynaptic 5-HT1A receptors. This was demonstrated in studies where the cerebral pools of serotonin (B10506) (5-HT) were profoundly depleted using parachlorophenylalanine (pCPA). Pretreatment with pCPA did not alter the antidepressant-like effects of this compound in the forced swim test, indicating that the drug's action is independent of presynaptic serotonin release and directly stimulates postsynaptic receptors.[1]

The following diagram illustrates the proposed signaling pathway for the antidepressant action of this compound.

Experimental Protocols: A Detailed Look at the Methodologies

A thorough understanding of the experimental design is crucial for the interpretation of the findings. Below are detailed protocols for the key animal models used to assess the antidepressant properties of compounds like this compound.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.

Objective: To assess the effect of this compound on the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus:

-

A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).

-

The cylinder is filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure to the inescapable stressor induces a state of behavioral despair, characterized by subsequent immobility.

-

Drug Administration: this compound or a vehicle control is administered subcutaneously at specified doses.

-

Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

The following diagram outlines the workflow for the Forced Swim Test.

Chronic Mild Stress (CMS) Model

The CMS model is a more etiologically valid animal model of depression, as it exposes rodents to a series of unpredictable, mild stressors over a prolonged period, inducing a state of anhedonia, a core symptom of depression.

Objective: To assess the ability of this compound to reverse the anhedonic state induced by chronic mild stress, typically measured by a decrease in sucrose (B13894) preference.

Procedure:

-

Baseline Sucrose Preference: Prior to the stress regimen, the baseline preference for a sucrose solution (e.g., 1%) over water is established for each animal.

-

Chronic Mild Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a variable sequence of mild stressors. Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Soiled cage (with 100 ml of water in the sawdust bedding)

-

Paired housing

-

Food or water deprivation

-

Reversal of the light/dark cycle

-

-

Drug Administration: During the final weeks of the stress regimen, daily administration of this compound or a vehicle control is initiated.

-